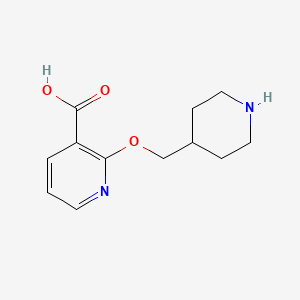

2-(Piperidin-4-ylmethoxy)nicotinic acid

Description

Propriétés

IUPAC Name |

2-(piperidin-4-ylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-12(16)10-2-1-5-14-11(10)17-8-9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWXZAQONWHSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution (SNAr) Method

-

- 2-Chloronicotinic acid

- 4-Piperidinemethanol

- Potassium carbonate (base)

- Suitable solvent (e.g., dimethylformamide or acetonitrile)

-

- Dissolve 2-chloronicotinic acid and potassium carbonate in a polar aprotic solvent.

- Add 4-piperidinemethanol to the reaction mixture.

- Heat the mixture under reflux or elevated temperature (typically 80–120 °C) for several hours to promote substitution.

- After completion, cool the reaction mixture and perform work-up by filtration or extraction.

- Purify the product by crystallization or chromatographic methods.

-

$$

\text{2-Chloronicotinic acid} + \text{4-Piperidinemethanol} \xrightarrow[\text{K}2\text{CO}3]{\text{Solvent, Heat}} \text{2-(Piperidin-4-ylmethoxy)nicotinic acid} + \text{KCl}

$$ -

- Potassium carbonate acts as a base to deprotonate the alcohol, generating the alkoxide nucleophile.

- The reaction is facilitated by the electron-deficient pyridine ring, which activates the chlorine for nucleophilic attack.

- Control of temperature and reaction time is crucial to minimize side reactions.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Base | Potassium carbonate (0.01–0.05 eq) | Deprotonates alcohol for nucleophilic attack |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents favor SNAr |

| Temperature | 80–120 °C | Higher temperature increases reaction rate |

| Reaction Time | 3–6 hours | Sufficient for complete substitution |

| Catalyst (if hydrogenation used) | Pd/C (5%) | Enables reduction of pyridine to piperidine ring |

| Hydrogen Pressure (hydrogenation) | 3–5 MPa | Controls rate and completeness of hydrogenation |

Purification and Characterization

Isolation:

After reaction completion, the mixture is cooled, and the product typically precipitates or can be extracted into an organic phase.-

- Crystallization from methanol or other suitable solvents.

- Centrifugation and drying to yield the pure compound.

-

- Melting point determination (expected around 273–278 °C for related piperidinecarboxylic acids).

- NMR (1H, 13C) to confirm substitution pattern.

- Mass spectrometry and elemental analysis to verify molecular formula (C12H16N2O3).

- Purity assessment by HPLC or TLC.

Research Findings and Industrial Considerations

- The substitution reaction is generally high yielding (molar yields reported around 85% for related piperidinecarboxylic acids).

- Industrial scale synthesis emphasizes low hydrogenation pressure and temperature, short reaction times, and easy catalyst recovery when hydrogenation steps are involved.

- Continuous flow reactors and automated systems can be employed to enhance reproducibility and throughput for large-scale production.

- The compound’s synthesis is adaptable to modifications, allowing incorporation of various substituents for structure-activity relationship studies in medicinal chemistry.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-Chloronicotinic acid, 4-piperidinemethanol, K2CO3, DMF, 80–120 °C | Straightforward, high yield, scalable | Requires careful control to avoid side reactions |

| Catalytic Hydrogenation (for intermediates) | Pyridinecarboxylic acids, Pd/C, H2, 3–5 MPa, 80–100 °C | Mild conditions, clean reaction | Requires hydrogenation setup, catalyst handling |

| Protected Piperidine Approach | BOC-protected 4-(hydroxymethyl)piperidine, substitution, deprotection | Improved selectivity, purity | Additional steps for protection/deprotection |

Analyse Des Réactions Chimiques

2-(Piperidin-4-ylmethoxy)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

2-(Piperidin-4-ylmethoxy)nicotinic acid is utilized in various scientific research fields, including:

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders, is ongoing.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-(Piperidin-4-ylmethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and nicotinic acid moiety allow the compound to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position Variations

6-(Piperidin-4-ylmethoxy)nicotinic Acid

- Structure : The piperidin-4-ylmethoxy group is at the 6-position of the pyridine ring.

- Molecular Formula : C12H16N2O3 (identical to the 2-substituted analog).

- Steric Hindrance: The spatial orientation of the piperidine ring may differ, influencing interactions with enzymes or receptors .

5-Bromo-2-(Piperidin-4-ylmethoxy)nicotinic Acid

- CAS : 1216435-59-3.

- Molecular Formula : C12H15BrN2O3.

- Key Features: Bromine at the 5-position introduces electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Increased molecular weight (315.16 g/mol) compared to the non-brominated analog, affecting solubility and pharmacokinetics .

Functional Group Modifications

6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

- Structure : Replaces the carboxylic acid group with a nitrile and adds a hydrochloride salt.

- Molecular Formula : C11H15ClN4O.

- Implications :

Ethyl 2-(Piperidin-4-yl)acetate

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | LogP (Predicted) |

|---|---|---|---|---|

| 2-(Piperidin-4-ylmethoxy)nicotinic acid | 236.27 | 2 | 5 | 0.89 |

| 6-(Piperidin-4-ylmethoxy)nicotinic acid | 236.27 | 2 | 5 | 0.91 |

| 5-Bromo-2-(Piperidin-4-ylmethoxy)nicotinic acid | 315.16 | 2 | 5 | 1.52 |

Notes:

- Bromination increases lipophilicity (higher LogP), enhancing membrane permeability but reducing aqueous solubility.

- Positional isomers (2- vs. 6-substituted) exhibit minimal differences in predicted LogP, suggesting steric factors dominate biological activity differences .

Activité Biologique

2-(Piperidin-4-ylmethoxy)nicotinic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2-(Piperidin-4-ylmethoxy)nicotinic acid is a derivative of nicotinic acid, featuring a piperidine moiety that enhances its pharmacological properties. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 1208087-23-3

The biological activity of 2-(Piperidin-4-ylmethoxy)nicotinic acid primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound has shown potential in modulating pathways associated with inflammation, cancer, and metabolic disorders.

1. Anti-inflammatory Effects

Research indicates that 2-(Piperidin-4-ylmethoxy)nicotinic acid exhibits significant anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory processes. This suggests its potential application in treating chronic inflammatory conditions.

2. Anticancer Properties

The compound has demonstrated inhibitory effects on cancer cell proliferation across various types, including breast and prostate cancers. The mechanism appears to involve the suppression of signaling pathways mediated by MAP kinases, which are often dysregulated in cancerous cells.

3. Metabolic Regulation

Studies have highlighted the compound's role in enhancing insulin sensitivity and regulating glucose metabolism. In diabetic models, it has been shown to significantly reduce blood glucose levels when administered alongside standard treatments.

Research Findings

Recent studies have provided insights into the pharmacological profile of 2-(Piperidin-4-ylmethoxy)nicotinic acid:

In Vitro Studies

In vitro assays have revealed that the compound effectively inhibits key enzymes involved in inflammatory responses. For instance, it has been reported to inhibit MNK (MAP kinase-interacting kinase) isoforms with varying degrees of potency:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 2-(Piperidin-4-ylmethoxy)nicotinic acid | MNK1 | 1000 |

| 2-(Piperidin-4-ylmethoxy)nicotinic acid | MNK2 | 1 |

In Vivo Studies

Animal studies have corroborated the anti-inflammatory and metabolic benefits observed in vitro. Treated models showed reduced levels of inflammation markers and improved metabolic profiles compared to control groups.

Case Study 1: Type 2 Diabetes Management

A clinical trial investigated the effects of 2-(Piperidin-4-ylmethoxy)nicotinic acid on glucose metabolism in diabetic subjects. The results indicated a significant reduction in blood glucose levels, suggesting enhanced insulin sensitivity through its action on MNK pathways.

Case Study 2: Cancer Therapeutics

Another study focused on the compound's effects on various cancer cell lines. It was found to inhibit cell proliferation significantly, attributed to its ability to suppress MNK-mediated signaling pathways that promote tumor growth.

Q & A

Q. What are the key safety protocols for handling 2-(Piperidin-4-ylmethoxy)nicotinic acid in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if ventilation is insufficient .

- Spill Management: Absorb spills with inert materials (e.g., sand), avoid dust generation, and dispose of waste via licensed hazardous waste facilities .

- Storage: Store in a cool, dry place (<25°C) away from oxidizers and acids. Use airtight containers to prevent moisture absorption .

- Toxicity Data: Acute oral toxicity (LD50) in rats is >2,000 mg/kg; no carcinogenicity reported under standard conditions .

Q. How can researchers confirm the structural identity of 2-(Piperidin-4-ylmethoxy)nicotinic acid?

Answer:

- Analytical Workflow:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to verify piperidine ring protons (δ 1.5–2.5 ppm) and nicotinic acid carboxyl groups (δ 165–170 ppm) .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS): Confirm molecular weight (calculated: 236.26 g/mol) via ESI-MS in positive ion mode .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize 2-(Piperidin-4-ylmethoxy)nicotinic acid derivatives with high regioselectivity?

Answer:

- Key Variables:

- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the piperidine methoxy group .

- Catalyst: CsCO improves coupling efficiency in Suzuki-Miyaura reactions for nicotinic acid derivatives (yield: 75–85%) .

- Temperature: Reactions at 80–100°C minimize side products (e.g., over-alkylation) .

- Case Study: Substituting 4-methylphenoxy groups increased yield by 12% compared to cyclopentyloxy analogs .

Q. What strategies resolve contradictions in reported biological activities of nicotinic acid derivatives?

Answer:

- Data Reconciliation Framework:

- Assay Variability: Compare IC values across cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific responses .

- Structural Modifications: Introduce substituents (e.g., trifluoromethyl at position 4) to enhance metabolic stability and reduce false positives in enzymatic assays .

- Control Experiments: Use N-methyl nicotinamide as a negative control to isolate target-specific effects .

Methodological Challenges

Q. How can researchers assess the environmental impact of 2-(Piperidin-4-ylmethoxy)nicotinic acid degradation products?

Answer:

- Ecotoxicology Workflow:

- Biodegradation Testing: Use OECD 301F (manometric respirometry) to measure 28-day degradation rates in aqueous media .

- Bioaccumulation Potential: Calculate log (octanol-water partition coefficient). A log <3 indicates low bioaccumulation risk .

- Aquatic Toxicity: Perform Daphnia magna acute immobilization tests (EC50 >100 mg/L suggests low hazard) .

Critical Analysis of Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.